Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate
Overview
Description
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C10H9BrN2O6 and a molecular weight of 333.09 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitropyridine, followed by esterification with dimethyl malonate. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products
Substitution: Various substituted pyridines.
Reduction: 2-(5-amino-3-nitropyridin-2-yl)malonate.
Hydrolysis: 2-(5-bromo-3-nitropyridin-2-yl)malonic acid.
Mechanism of Action
The mechanism of action of dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
- Dimethyl 2-(5-fluoro-3-nitropyridin-2-yl)malonate
- Dimethyl 2-(5-iodo-3-nitropyridin-2-yl)malonate
Uniqueness
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens (chlorine, fluorine, iodine) may not facilitate as effectively. This makes it a valuable intermediate for synthesizing compounds with unique properties and activities .
Properties
IUPAC Name |
dimethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDYAPIMWAPXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682461 | |
Record name | Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-09-0 | |
Record name | 1,3-Dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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